molecular formula C42H32O9 B12776280 Suffruticosol D, cis- CAS No. 1261292-12-9

Suffruticosol D, cis-

Cat. No.: B12776280
CAS No.: 1261292-12-9
M. Wt: 680.7 g/mol
InChI Key: PHIHHTIYURVLDB-MXZGOMGRSA-N
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Description

Suffruticosol D, cis- is a naturally occurring oligostilbene isolated from the seeds of Paeonia suffruticosa. This compound has garnered significant attention due to its diverse biological activities, including cytotoxic, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Suffruticosol D, cis- can be isolated from the seeds of Paeonia suffruticosa using chromatographic techniques. The seeds are first extracted with solvents such as methanol or ethanol. The extract is then subjected to various chromatographic methods, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, to isolate and identify the compound .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for Suffruticosol D, cis-. The compound is primarily obtained through extraction from natural sources, which may limit its availability for extensive research and application .

Chemical Reactions Analysis

Types of Reactions: Suffruticosol D, cis- undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Suffruticosol D, cis- has a wide range of scientific research applications, including:

Mechanism of Action

Suffruticosol D, cis- exerts its effects through several mechanisms:

Properties

CAS No.

1261292-12-9

Molecular Formula

C42H32O9

Molecular Weight

680.7 g/mol

IUPAC Name

5-[(2R,3R,5R,6S)-3-(3,5-dihydroxyphenyl)-2,6-bis(4-hydroxyphenyl)-4-[(Z)-2-(4-hydroxyphenyl)ethenyl]-2,3,5,6-tetrahydrofuro[3,2-f][1]benzofuran-5-yl]benzene-1,3-diol

InChI

InChI=1S/C42H32O9/c43-27-8-1-22(2-9-27)3-14-34-39-35(50-41(23-4-10-28(44)11-5-23)37(39)25-15-30(46)19-31(47)16-25)21-36-40(34)38(26-17-32(48)20-33(49)18-26)42(51-36)24-6-12-29(45)13-7-24/h1-21,37-38,41-49H/b14-3-/t37-,38-,41-,42+/m1/s1

InChI Key

PHIHHTIYURVLDB-MXZGOMGRSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C\C2=C3[C@H]([C@@H](OC3=CC4=C2[C@H]([C@H](O4)C5=CC=C(C=C5)O)C6=CC(=CC(=C6)O)O)C7=CC=C(C=C7)O)C8=CC(=CC(=C8)O)O)O

Canonical SMILES

C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC4=C2C(C(O4)C5=CC=C(C=C5)O)C6=CC(=CC(=C6)O)O)C7=CC=C(C=C7)O)C8=CC(=CC(=C8)O)O)O

Origin of Product

United States

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